![molecular formula C15H23NO B1465801 1-[(4-Tert-butylphenyl)methyl]pyrrolidin-3-ol CAS No. 101356-17-6](/img/structure/B1465801.png)
1-[(4-Tert-butylphenyl)methyl]pyrrolidin-3-ol
Vue d'ensemble
Description
1-[(4-Tert-butylphenyl)methyl]pyrrolidin-3-ol is a heterocyclic compound with a pyrrolidine ring structure. The pyrrolidine ring is a five-membered ring with one nitrogen atom .
Synthesis Analysis
While specific synthesis methods for 1-[(4-Tert-butylphenyl)methyl]pyrrolidin-3-ol were not found, similar compounds have been synthesized using various methods. For instance, a new alkylaminophenol compound was synthesized by the Petasis reaction .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using various spectroscopic methods, including FTIR, UV, NMR . The pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases .Chemical Reactions Analysis
The chemical reactions of similar compounds have been studied. For example, a new series of 4-(1-(tert-butyl)-3-phenyl-1H-pyrazol-4-yl) pyridine derivatives were synthesized and their cytotoxic effect was measured .Applications De Recherche Scientifique
Medicinal Chemistry: Drug Design and Development
The pyrrolidine ring, a core structure in “1-[(4-Tert-butylphenyl)methyl]pyrrolidin-3-ol,” is a prevalent motif in medicinal chemistry due to its versatility and presence in biologically active compounds . Its saturated nature allows for efficient exploration of pharmacophore space and contributes significantly to the stereochemistry of molecules, influencing their biological activity. This compound can be used to design novel therapeutics with selective target engagement, potentially leading to new treatments for various diseases.
Cosmetics: Sunscreen Formulations
A derivative of “1-[(4-Tert-butylphenyl)methyl]pyrrolidin-3-ol,” known as Avobenzone, is widely used in sunscreen products to absorb the full spectrum of UVA rays . Its ability to absorb ultraviolet light over a broad range of wavelengths makes it a valuable ingredient in ‘broad spectrum’ sunscreens, protecting the skin from potential damage caused by sun exposure.
Environmental Science: Photodegradation Studies
The compound’s derivatives, particularly those used in sunscreen, have implications for environmental science. Studies on the photodegradation of such compounds can provide insights into their environmental impact, especially concerning their persistence and potential toxicity in aquatic ecosystems .
Pharmacology: COX-2 Inhibition
Pyrrolidine derivatives have been shown to inhibit COX-2, an enzyme involved in inflammation and pain pathways, with significant potency . Research into the pharmacological applications of “1-[(4-Tert-butylphenyl)methyl]pyrrolidin-3-ol” could lead to the development of new anti-inflammatory drugs with fewer side effects compared to current treatments.
Mécanisme D'action
Target of Action
The pyrrolidine ring, a key component of this compound, is widely used by medicinal chemists to obtain compounds for the treatment of various human diseases .
Mode of Action
The pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol, have been reported to have bioactive properties with target selectivity . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a common strategy for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
The pyrrolidine ring and its derivatives have been reported to have bioactive properties with target selectivity .
Propriétés
IUPAC Name |
1-[(4-tert-butylphenyl)methyl]pyrrolidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO/c1-15(2,3)13-6-4-12(5-7-13)10-16-9-8-14(17)11-16/h4-7,14,17H,8-11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGIZTLNVVMBZBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CN2CCC(C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-Tert-butylphenyl)methyl]pyrrolidin-3-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(6-Ethylpyrimidin-4-yl)amino]propanoic acid](/img/structure/B1465721.png)
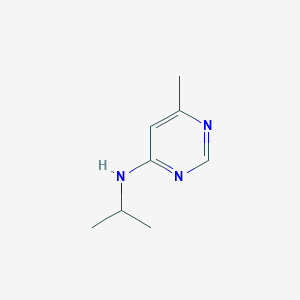
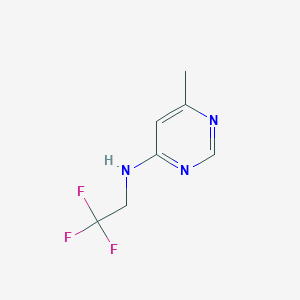
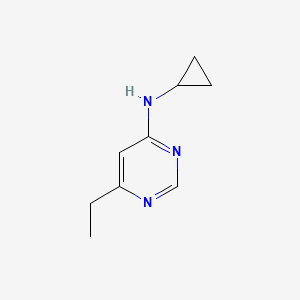
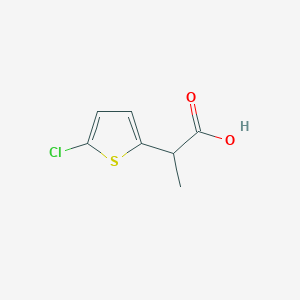
![[2-(Cyclopentyloxy)-4-methoxyphenyl]methanamine](/img/structure/B1465729.png)
![6-Chloro-3-(tetrahydrofuran-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1465731.png)


![1-{[4-(Methylsulfanyl)phenyl]methyl}piperidin-3-amine](/img/structure/B1465734.png)
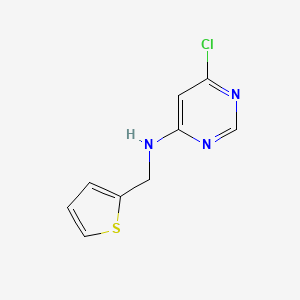
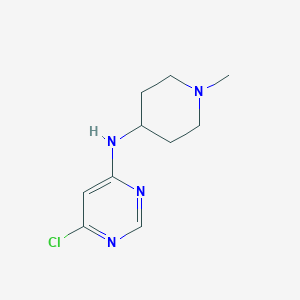
![2-azido-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B1465740.png)
